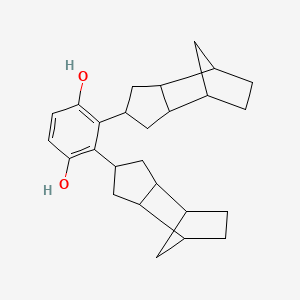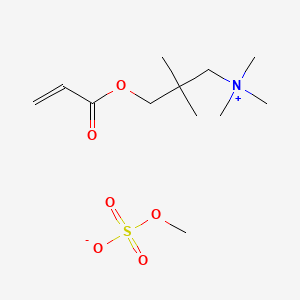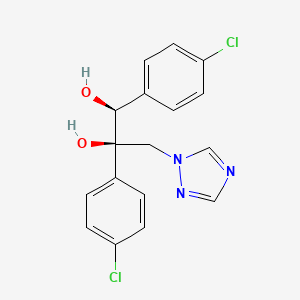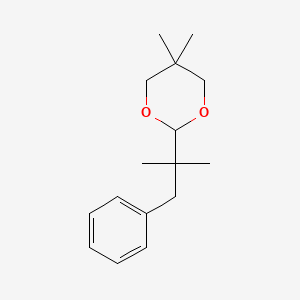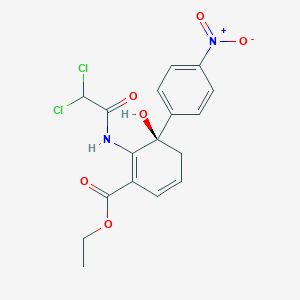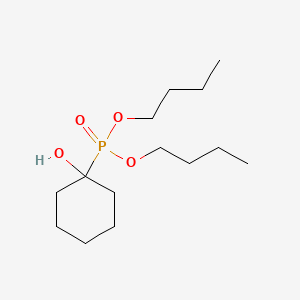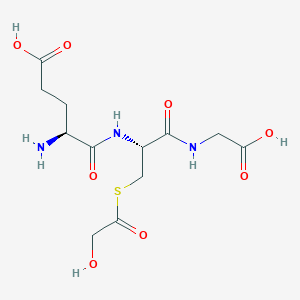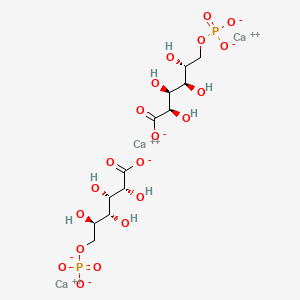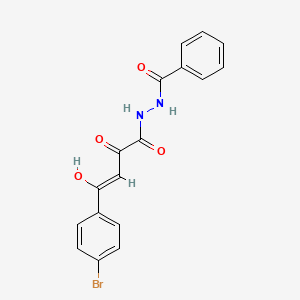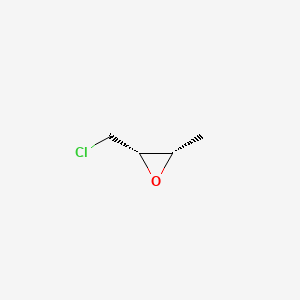
Neurotoxin II (Naja naja oxiana)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naja naja oxiana neurotoxin II is a potent neurotoxin derived from the venom of the Central Asian cobra, Naja naja oxiana. This neurotoxin is known for its ability to specifically block acetylcholine receptors on the postsynaptic membrane, leading to paralysis and other severe physiological effects. It is a basic polypeptide with a molecular weight of approximately 7000-8000 and contains multiple intramolecular disulfide bridges .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naja naja oxiana neurotoxin II involves the reaction of the neurotoxin with N-hydroxysuccinimide ester of {2-nitro-4-[3-(trifluoromethyl)-3H-diazirin-3yl]phenoxy}acetic acid, followed by chromatographic separation of the products . This process results in the formation of nitrodiazirinyl derivatives of the neurotoxin, which are then subjected to reduction, carboxymethylation, and trypsinolysis to localize the label positions .
Industrial Production Methods: Industrial production of naja naja oxiana neurotoxin II typically involves the extraction and purification of the neurotoxin from the venom of the Central Asian cobra. The venom is collected, and the neurotoxin is isolated using techniques such as cation-exchange chromatography and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Naja naja oxiana neurotoxin II undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, treatment with acetoxysuccinimide results in the formation of acetylated derivatives .
Common Reagents and Conditions: Common reagents used in the reactions involving naja naja oxiana neurotoxin II include N-hydroxysuccinimide ester, acetoxysuccinimide, and various chromatographic solvents . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the neurotoxin.
Major Products Formed: The major products formed from these reactions include nitrodiazirinyl derivatives and acetylated derivatives of the neurotoxin .
Scientific Research Applications
Naja naja oxiana neurotoxin II has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure and function of acetylcholine receptors . In biology, it serves as a tool to investigate the mechanisms of neurotoxicity and synaptic transmission . Additionally, the neurotoxin is used in the industry for the development of bioactive compounds and as a model for studying protein-ligand interactions .
Mechanism of Action
Naja naja oxiana neurotoxin II exerts its effects by specifically binding to and blocking acetylcholine receptors on the postsynaptic membrane . This binding prevents the transmission of nerve impulses, leading to paralysis. The neurotoxin targets the alpha, beta, gamma, and delta subunits of the acetylcholine receptor, and its binding is dependent on the position of the photolabel in the neurotoxin molecule .
Comparison with Similar Compounds
Naja naja oxiana neurotoxin II is similar to other neurotoxins found in the venom of snakes from the Elapidae family, such as those from Naja sumatrana and Naja kaouthia . These neurotoxins also block acetylcholine receptors and have similar molecular structures, including multiple intramolecular disulfide bridges . naja naja oxiana neurotoxin II is unique in its specific binding patterns and the differential cytotoxic effects it exhibits in various cell lines .
List of Similar Compounds:- Naja sumatrana cytotoxin
- Naja kaouthia cytotoxin
- Neurotoxin I from Naja naja oxiana
- Cytotoxin from Naja naja oxiana
Properties
CAS No. |
60318-11-8 |
|---|---|
Molecular Formula |
C283H443N93O92S8 |
Molecular Weight |
6877 g/mol |
IUPAC Name |
(4S)-5-[[(1R,2aS,4S,5aR,7S,10S,12aS,13S,15aS,16S,18aS,19S,22S,24aS,25S,28S,34S,37S,40S,43S,46S,52R,57R,60S,63S,66S,69S,72S,78S,84S,87S,90S,93S,96S,99S)-52-[[2-[[(3S,6S,9S,12S,18R,23R,26S,29S,32S,35S,41S)-23-[[(4R,7S,10S,13S,16S,19R)-4-[[(2S)-4-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-7,16-bis(3-carbamimidamidopropyl)-10-(carboxymethyl)-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]carbamoyl]-3,9-bis(4-aminobutyl)-26,32-bis(2-amino-2-oxoethyl)-29-(2-methylpropyl)-2,5,8,11,17,25,28,31,34,37,40-undecaoxo-6,35-di(propan-2-yl)-20,21-dithia-1,4,7,10,16,24,27,30,33,36,39-undecazatricyclo[39.3.0.012,16]tetratetracontan-18-yl]amino]-2-oxoethyl]carbamoyl]-7,10,63-tris(4-aminobutyl)-12a,99-bis(2-amino-2-oxoethyl)-84,93,96-tris(3-amino-3-oxopropyl)-37,40-bis[(2S)-butan-2-yl]-28,46-bis(3-carbamimidamidopropyl)-18a,43-bis(2-carboxyethyl)-22-(carboxymethyl)-15a,34,60,66,69-pentakis[(1R)-1-hydroxyethyl]-19,24a,87,90-tetrakis(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-2a,25-bis(1H-imidazol-5-ylmethyl)-13,16-bis(1H-indol-3-ylmethyl)-1a,2,4a,5,8,11,11a,14,14a,17,17a,20,20a,23,23a,26,26a,29,32,35,38,41,44,47,50,59,62,65,68,71,77,83,86,89,92,95,98-heptatriacontaoxo-7a,8a,54,55-tetrathia-a,3,3a,6,9,10a,12,13a,15,16a,18,19a,21,22a,24,25a,27,30,33,36,39,42,45,48,51,58,61,64,67,70,76,82,85,88,91,94,97-heptatriacontazatetracyclo[55.52.17.072,76.078,82]hexacosahectan-5a-yl]amino]-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C283H443N93O92S8/c1-19-131(11)216-267(455)336-162(69-75-211(406)407)233(421)326-150(52-35-81-309-280(299)300)225(413)315-109-205(398)323-183(228(416)318-110-206(399)324-190-124-476-475-122-188(261(449)361-184-118-470-472-120-186(259(447)347-172(97-199(294)392)248(436)352-178(279(467)468)101-203(298)396)357-231(419)156(54-37-83-311-282(303)304)330-251(439)177(103-213(410)411)351-271(459)220(135(15)383)368-238(426)157(331-256(184)444)55-38-84-312-283(305)306)360-249(437)173(98-200(295)393)345-240(428)165(90-128(5)6)339-247(435)174(99-201(296)394)349-265(453)214(129(7)8)363-207(400)112-319-262(450)191-56-39-85-373(191)275(463)163(51-29-34-80-288)338-266(454)215(130(9)10)365-236(424)154(49-27-32-78-286)334-263(451)192-57-40-86-374(192)277(190)465)117-469-474-123-189-260(448)353-179(113-377)227(415)317-108-204(397)322-158(67-73-209(402)403)239(427)370-219(134(14)382)270(458)350-175(100-202(297)395)250(438)359-187(257(445)340-166(91-139-60-62-144(387)63-61-139)241(429)329-152(47-25-30-76-284)229(417)328-153(48-26-31-77-285)230(418)341-167(92-140-104-313-148-45-23-21-43-145(140)148)242(430)342-168(93-141-105-314-149-46-24-22-44-146(141)149)243(431)355-181(115-379)254(442)348-176(102-212(408)409)252(440)343-169(94-142-106-307-125-320-142)244(432)327-151(53-36-82-310-281(301)302)226(414)316-111-208(401)364-218(133(13)381)273(461)367-217(132(12)20-2)268(456)366-216)121-473-471-119-185(358-235(423)161(68-74-210(404)405)325-224(412)147(289)89-127(3)4)258(446)344-170(95-143-107-308-126-321-143)245(433)346-171(96-198(293)391)246(434)333-159(64-70-195(290)388)232(420)332-160(65-71-196(291)389)234(422)354-182(116-380)255(443)356-180(114-378)253(441)337-164(66-72-197(292)390)276(464)376-88-42-59-194(376)278(466)375-87-41-58-193(375)264(452)371-223(138(18)386)274(462)372-222(137(17)385)269(457)335-155(50-28-33-79-287)237(425)369-221(136(16)384)272(460)362-189/h21-24,43-46,60-63,104-107,125-138,147,150-194,214-223,313-314,377-387H,19-20,25-42,47-59,64-103,108-124,284-289H2,1-18H3,(H2,290,388)(H2,291,389)(H2,292,390)(H2,293,391)(H2,294,392)(H2,295,393)(H2,296,394)(H2,297,395)(H2,298,396)(H,307,320)(H,308,321)(H,315,413)(H,316,414)(H,317,415)(H,318,416)(H,319,450)(H,322,397)(H,323,398)(H,324,399)(H,325,412)(H,326,421)(H,327,432)(H,328,417)(H,329,429)(H,330,439)(H,331,444)(H,332,420)(H,333,434)(H,334,451)(H,335,457)(H,336,455)(H,337,441)(H,338,454)(H,339,435)(H,340,445)(H,341,418)(H,342,430)(H,343,440)(H,344,446)(H,345,428)(H,346,433)(H,347,447)(H,348,442)(H,349,453)(H,350,458)(H,351,459)(H,352,436)(H,353,448)(H,354,422)(H,355,431)(H,356,443)(H,357,419)(H,358,423)(H,359,438)(H,360,437)(H,361,449)(H,362,460)(H,363,400)(H,364,401)(H,365,424)(H,366,456)(H,367,461)(H,368,426)(H,369,425)(H,370,427)(H,371,452)(H,372,462)(H,402,403)(H,404,405)(H,406,407)(H,408,409)(H,410,411)(H,467,468)(H4,299,300,309)(H4,301,302,310)(H4,303,304,311)(H4,305,306,312)/t131-,132-,133+,134+,135+,136+,137+,138+,147-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,214-,215-,216-,217-,218-,219-,220-,221-,222-,223-/m0/s1 |
InChI Key |
QFVAZLQYFOWHFY-HJFPHKIUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)[C@@H](C)O)CCCCN)[C@@H](C)O)[C@@H](C)O)CCC(=O)N)CO)CO)CCC(=O)N)CCC(=O)N)CC(=O)N)CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)CC)[C@@H](C)O)CCCNC(=N)N)CC6=CN=CN6)CC(=O)O)CO)CC7=CNC8=CC=CC=C87)CC9=CNC1=CC=CC=C19)CCCCN)CCCCN)CC1=CC=C(C=C1)O)CC(=O)N)[C@@H](C)O)CCC(=O)O)CO)C(=O)NCC(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C1=O)CCCCN)C(C)C)CCCCN)C(C)C)CC(=O)N)CC(C)C)CC(=O)N)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCCNC(=N)N)[C@@H](C)O)CC(=O)O)CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)CCCNC(=N)N)CCC(=O)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)O)CCCCN)C(C)O)C(C)O)CCC(=O)N)CO)CO)CCC(=O)N)CCC(=O)N)CC(=O)N)CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C(C)CC)C(C)O)CCCNC(=N)N)CC6=CN=CN6)CC(=O)O)CO)CC7=CNC8=CC=CC=C87)CC9=CNC1=CC=CC=C19)CCCCN)CCCCN)CC1=CC=C(C=C1)O)CC(=O)N)C(C)O)CCC(=O)O)CO)C(=O)NCC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C1=O)CCCCN)C(C)C)CCCCN)C(C)C)CC(=O)N)CC(C)C)CC(=O)N)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCCNC(=N)N)C(C)O)CC(=O)O)CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)CCCNC(=N)N)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


